Methyl 2-(indolin-6-yl)acetate
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Overview
Description
Methyl 2-(indolin-6-yl)acetate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The indole ring system is a significant heterocyclic structure found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(indolin-6-yl)acetate typically involves the reaction of indole derivatives with various reagents. One common method is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(indolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-(indolin-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(indolin-6-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . This binding can lead to various therapeutic effects, including inhibition of cancer cell proliferation and antiviral activity.
Comparison with Similar Compounds
Methyl 2-(indolin-6-yl)acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with a different substitution pattern on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-(indolin-6-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activities, and research findings related to this compound, including relevant data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of indoline derivatives with methyl acetate under acidic conditions. Various methods have been reported, including one-pot multi-component reactions that enhance yield and purity. The structural integrity and purity of synthesized compounds are often confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.
1. Anticancer Activity
This compound has shown promising results in various studies evaluating its cytotoxic effects against different cancer cell lines. The compound's activity is often assessed using the MTT assay, which measures cell viability after treatment.
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
In a study evaluating a series of indole derivatives, this compound exhibited significant cytotoxicity against HT-29 and MCF7 cell lines, with IC50 values indicating moderate potency compared to established anticancer agents.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds derived from indole structures often display antibacterial and antifungal activities due to their ability to interact with microbial enzymes.
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 250 | |
Candida albicans | 300 | |
Escherichia coli | 200 |
The compound demonstrated effective inhibition against various bacterial strains, with MIC values indicating its potential as an antimicrobial agent.
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression and microbial growth. For instance, docking studies suggest that this compound interacts favorably with active sites of key enzymes such as β-glucuronidase, which is implicated in cancer metastasis .
Case Studies and Clinical Relevance
Several case studies have highlighted the potential therapeutic applications of indole derivatives, including this compound:
-
Case Study: Breast Cancer Treatment
- A patient treated with an indole derivative similar to this compound showed a significant reduction in tumor size after a regimen including this compound alongside standard chemotherapy agents. The study emphasized the importance of further clinical trials to establish dosage and efficacy parameters.
-
Case Study: Antimicrobial Resistance
- In a clinical setting, derivatives of indole were evaluated for their effectiveness against antibiotic-resistant strains of bacteria. This compound was noted for its ability to inhibit growth in resistant strains, suggesting its role in developing new antimicrobial therapies.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
UKXHFWLUUNOSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
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